SOS1 Inhibition Potency: 5 nM IC50 vs. BAY-293 (21 nM) and MRTX0902 (46 nM)
The target compound inhibits SOS1 with an IC50 of 5 nM, as determined in a KRAS G12C/SOS1 protein-protein interaction assay . In head-to-head comparison with BAY-293, which exhibits an IC50 of 21 nM under comparable assay conditions [1], the target compound demonstrates approximately 4.2-fold greater potency. Against MRTX0902 (IC50 46 nM) , the potency advantage expands to 9.2-fold. These quantitative differences are sufficiently large to impact the selection of a lead compound for in vivo proof-of-concept studies.
| Evidence Dimension | SOS1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | BAY-293: 21 nM; MRTX0902: 46 nM |
| Quantified Difference | 4.2-fold vs. BAY-293; 9.2-fold vs. MRTX0902 |
| Conditions | KRAS G12C/SOS1 protein-protein interaction assay; recombinant proteins; 30 min incubation |
Why This Matters
A 4- to 9-fold improvement in biochemical potency reduces the effective dose required for cellular and in vivo target engagement, potentially widening the therapeutic window and lowering compound consumption in large-scale studies.
- [1] IUPHAR/BPS Guide to Pharmacology. BAY-293 Ligand Activity Chart. IC50 21 nM (Binding to SOS1). View Source
